Cas no 1508008-77-2 (1,3,7-Triazaspiro[4.5]decan-2-one)
1,3,7-Triazaspiro[4.5]decan-2-one Chemical and Physical Properties
Names and Identifiers
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- DB-390239
- 1508008-77-2
- 1,3,7-Triazaspiro[4.5]decan-2-one
- SCHEMBL24535221
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- Inchi: 1S/C7H13N3O/c11-6-9-5-7(10-6)2-1-3-8-4-7/h8H,1-5H2,(H2,9,10,11)
- InChI Key: OWDXVKSJDZVIRF-UHFFFAOYSA-N
- SMILES: O=C1NCC2(CNCCC2)N1
Computed Properties
- Exact Mass: 155.105862047g/mol
- Monoisotopic Mass: 155.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 53.2Ų
1,3,7-Triazaspiro[4.5]decan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1700015-250mg |
1,3,7-Triazaspiro[4.5]decan-2-one |
1508008-77-2 | 98% | 250mg |
$438.0 | 2024-08-03 |
1,3,7-Triazaspiro[4.5]decan-2-one Suppliers
1,3,7-Triazaspiro[4.5]decan-2-one Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 1,3,7-Triazaspiro[4.5]decan-2-one
Recent Advances in the Study of 1,3,7-Triazaspiro[4.5]decan-2-one (CAS: 1508008-77-2) in Chemical Biology and Pharmaceutical Research
The compound 1,3,7-Triazaspiro[4.5]decan-2-one (CAS: 1508008-77-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This spirocyclic scaffold is characterized by its fused heterocyclic rings, which provide a rigid three-dimensional framework that is highly amenable to drug discovery efforts. Recent studies have explored its utility as a versatile building block for the development of novel bioactive molecules targeting a range of diseases, including cancer, infectious diseases, and neurological disorders.
A key area of investigation has been the synthesis and optimization of 1,3,7-Triazaspiro[4.5]decan-2-one derivatives to enhance their pharmacological properties. Researchers have employed advanced synthetic methodologies, such as multicomponent reactions and transition metal-catalyzed transformations, to efficiently access diverse analogs of this scaffold. These efforts have yielded compounds with improved potency, selectivity, and pharmacokinetic profiles, as demonstrated in recent preclinical studies.
In the context of drug discovery, 1,3,7-Triazaspiro[4.5]decan-2-one has shown promise as a privileged scaffold for modulating protein-protein interactions (PPIs) and enzyme targets. For instance, derivatives of this compound have been reported to exhibit potent inhibitory activity against key enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and bromodomain-containing proteins. These findings suggest potential applications in oncology, where epigenetic dysregulation plays a critical role in tumorigenesis.
Recent structural biology studies have provided valuable insights into the molecular interactions between 1,3,7-Triazaspiro[4.5]decan-2-one-based compounds and their biological targets. X-ray crystallography and molecular docking analyses have revealed how the spirocyclic core engages with binding pockets through a combination of hydrogen bonding, hydrophobic interactions, and conformational restriction. These structural insights are guiding the rational design of next-generation therapeutics with enhanced target engagement and reduced off-target effects.
From a pharmaceutical development perspective, the physicochemical properties of 1,3,7-Triazaspiro[4.5]decan-2-one derivatives have been extensively characterized. Recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling studies indicate that this scaffold generally exhibits favorable drug-like properties, including good solubility, metabolic stability, and blood-brain barrier permeability in selected analogs. These characteristics make it particularly attractive for CNS-targeted drug discovery programs.
Looking ahead, ongoing research is exploring the therapeutic potential of 1,3,7-Triazaspiro[4.5]decan-2-one in emerging areas such as targeted protein degradation and allosteric modulation. The scaffold's versatility and the growing body of structure-activity relationship (SAR) data position it as a valuable tool for addressing challenging drug targets. Future directions include the development of bifunctional molecules incorporating this spirocyclic core and the exploration of its applications in chemical biology probes for studying complex biological systems.
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